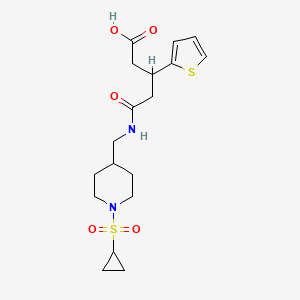
5-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C18H26N2O5S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid, with the CAS number 1428379-86-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a substituted piperidine derivative, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O5S2 |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1428379-86-5 |
The structural complexity of this compound is significant, as it includes a cyclopropylsulfonyl group and a thiophene ring, which may influence its interaction with biological targets.
Research indicates that this compound acts primarily as an agonist for orexin type 2 receptors . These receptors are crucial for regulating various physiological processes, including:
- Sleep-wake cycles : Activation of orexin receptors can enhance wakefulness and regulate sleep patterns.
- Appetite control : Orexin signaling is involved in energy balance and feeding behavior.
By modulating neurotransmitter release through orexin receptor activation, this compound may have therapeutic applications in treating conditions like narcolepsy and obesity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity related to orexin receptor agonism. For instance, it has been shown to:
- Increase neuronal firing rates in hypothalamic neurons.
- Enhance the release of neurotransmitters associated with wakefulness.
These findings suggest that the compound may be effective in promoting alertness and reducing excessive daytime sleepiness.
Case Studies
A notable case study involved the administration of this compound in animal models. The results indicated:
- Improved wakefulness : Subjects treated with the compound showed increased activity levels compared to control groups.
- Reduced food intake : There was a significant decrease in caloric consumption among treated animals, supporting its potential role in appetite regulation.
These effects were attributed to the compound's action on orexin receptors, highlighting its dual role in modulating both sleep and appetite.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other piperidine derivatives known for their biological activities:
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| 5-(Hydroxymethyl)-piperidine | Orexin receptor modulation | Increased wakefulness |
| N-cyclopropyl-N'-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)urea | Antidepressant effects | Improved mood and reduced anxiety |
| Piperine | Antioxidant and anti-inflammatory | Enhanced bioavailability of other drugs |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.
Propiedades
IUPAC Name |
5-[(1-cyclopropylsulfonylpiperidin-4-yl)methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c21-17(10-14(11-18(22)23)16-2-1-9-26-16)19-12-13-5-7-20(8-6-13)27(24,25)15-3-4-15/h1-2,9,13-15H,3-8,10-12H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNRRIPKJDFURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CC(CC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














